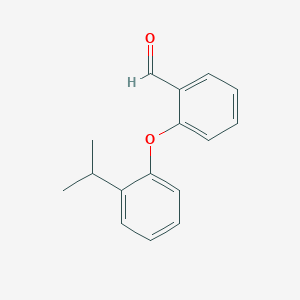

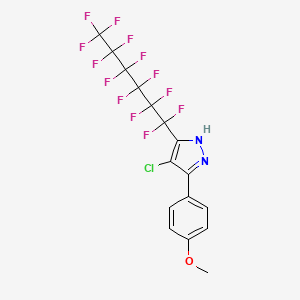

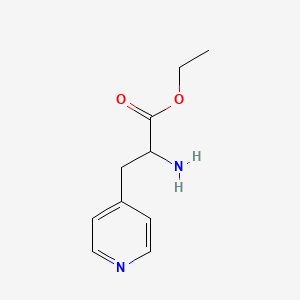

![molecular formula C8H9ClF3N3 B3039467 N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine CAS No. 1089330-39-1](/img/structure/B3039467.png)

N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine

Overview

Description

N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine, also known as CTET, is a chemical compound that has been used in scientific research for its potential therapeutic properties. CTET is a member of the family of ethylenediamine-based compounds, which have been shown to exhibit a range of biological activities. In

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Mononuclear Complexes : N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine and similar ligands have been used in the synthesis of mononuclear Mn(II) complexes, offering insights into their configurations and ligand-dependent properties (Hureau et al., 2008).

Structural Analysis of Salts and Complexes : Research includes the structural analysis of salts and complexes involving flexible bis(pyridyl) molecules with an aliphatic diamine spacer, impacting supramolecular patterns through non-covalent bonding interactions (Liu et al., 2014).

Magnetic and Electronic Properties

Investigation of Nickel(II) Complexes : The chemical reactions and properties of tetradentate pyridyl/imine ligands with Ni(II) have been studied, revealing insights into their magnetic and electronic properties (Habib et al., 2008).

Analysis of Manganese(II) Complexes : Similar ligands have been used to analyze Mn(II) complexes, particularly focusing on their diverse structural forms and magnetic measurements (Karmakar et al., 2006).

Catalytic and Reactivity Studies

Catalytic Applications : Studies have investigated the catalytic activity of complexes involving pyridyl-imine based copper complexes in reactions like AGET and SARA ATRP of styrene and methyl methacrylate (Hsiao et al., 2014).

Electrochemical Reduction to Nickel(I) : Nickel(II) complexes with polydentate aminopyridine ligands have been synthesized and characterized, with studies exploring their reduction to nickel(I) species (Kryatov et al., 2002).

Luminescent Properties

Luminescent Analyses of Salts : Research includes luminescent analyses of salts containing bis(pyridyl) cations with aliphatic diamine spacers, exhibiting diverse patterns and blue emission maxima in solid-state at room temperature (Huang et al., 2017).

Fluorescence Properties of Cadmium(II) Complexes : Studies on the synthesis and fluorescence properties of dinuclear cadmium(II) complexes derived from N-isopropyl-N′-(1-pyridin-2-ylethylidene)ethane-1,2-diamine have been conducted (You et al., 2011).

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

The compound’s trifluoromethylpyridine structure suggests it may interact with various biochemical pathways, given its widespread use in agrochemicals and pharmaceuticals .

Result of Action

The compound’s trifluoromethylpyridine structure suggests it may have significant biological activities, given its widespread use in agrochemicals and pharmaceuticals .

Action Environment

The compound’s trifluoromethylpyridine structure suggests it may be influenced by various environmental factors, given its widespread use in agrochemicals and pharmaceuticals .

properties

IUPAC Name |

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClF3N3/c9-6-3-5(8(10,11)12)4-7(15-6)14-2-1-13/h3-4H,1-2,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNYYUICEFPJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1NCCN)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Fluoropropyl)sulphonyl]toluene](/img/structure/B3039393.png)

![Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B3039395.png)

![4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B3039403.png)

![ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B3039404.png)